molecular formula C29H42F2N6O B13061993 5,5-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-1-methylpiperidine-3-carboxamide

5,5-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-1-methylpiperidine-3-carboxamide

Cat. No.: B13061993
M. Wt: 528.7 g/mol
InChI Key: LKYOMIUZCQTPQT-DCDORLDUSA-N
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Description

“5,5-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[321]octan-8-yl)-1-phenylpropyl)-1-methylpiperidine-3-carboxamide” is a complex organic compound that features multiple functional groups, including a triazole ring, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5,5-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-1-methylpiperidine-3-carboxamide” involves multiple steps, starting from readily available starting materials. The key steps typically include:

  • Formation of the triazole ring through a cyclization reaction.
  • Construction of the azabicyclo[3.2.1]octane scaffold.
  • Introduction of the piperidine ring.
  • Coupling of the phenylpropyl group.
  • Final carboxamide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“5,5-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-1-methylpiperidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

“5,5-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of “5,5-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-1-methylpiperidine-3-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • “5,5-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-1-methylpiperidine-3-carboxamide” can be compared to other compounds with similar structures, such as:
    • Compounds with triazole rings.
    • Compounds with piperidine rings.
    • Compounds with azabicyclo[3.2.1]octane scaffolds.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C29H42F2N6O

Molecular Weight

528.7 g/mol

IUPAC Name

5,5-difluoro-1-methyl-N-[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-3-carboxamide

InChI

InChI=1S/C29H42F2N6O/c1-19(2)27-34-33-20(3)37(27)25-14-23-10-11-24(15-25)36(23)13-12-26(21-8-6-5-7-9-21)32-28(38)22-16-29(30,31)18-35(4)17-22/h5-9,19,22-26H,10-18H2,1-4H3,(H,32,38)/t22?,23-,24+,25?,26-/m0/s1

InChI Key

LKYOMIUZCQTPQT-DCDORLDUSA-N

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CC(CN(C5)C)(F)F)C(C)C

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CC(CN(C5)C)(F)F)C(C)C

Origin of Product

United States

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